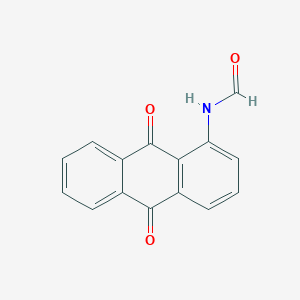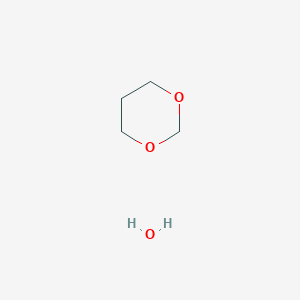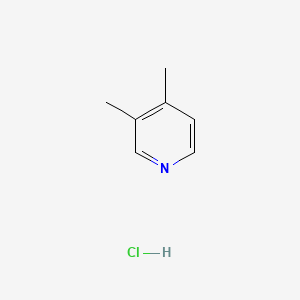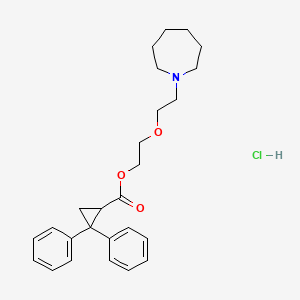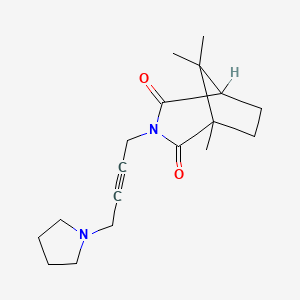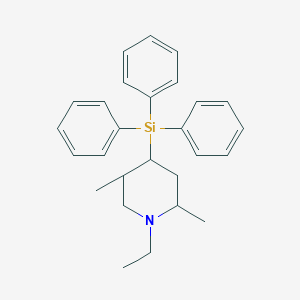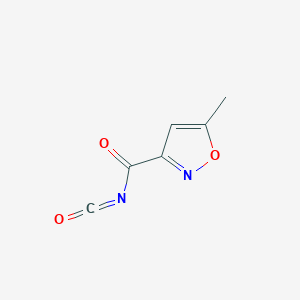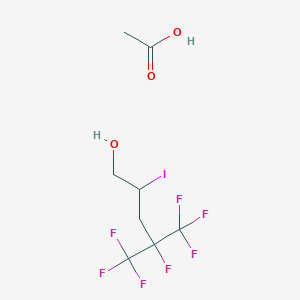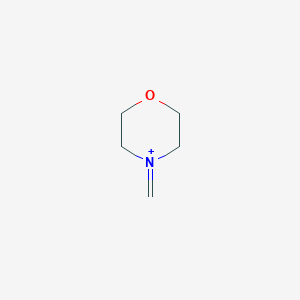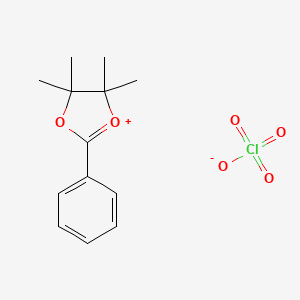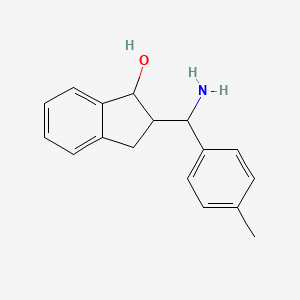![molecular formula C9H10 B14667301 Tricyclo[4.2.1.0(2,5)]non-2(5)-ene CAS No. 41487-78-9](/img/structure/B14667301.png)
Tricyclo[4.2.1.0(2,5)]non-2(5)-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[4.2.1.0(2,5)]non-2(5)-ene is a unique organic compound with the molecular formula C₉H₁₀ and a molecular weight of 118.1757 g/mol . This compound is characterized by its tricyclic structure, which includes three interconnected rings, making it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.1.0(2,5)]non-2(5)-ene typically involves the use of norbornene derivatives. One notable method includes the ruthenium-catalyzed [2+2] cross-addition of norbornene derivatives and dimethyl acetylenedicarboxylate . This reaction is carried out under specific conditions using [H₂Ru(PPh₃)₄] as the catalyst.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthetic routes involving norbornene derivatives and specific catalysts like ruthenium complexes provide a foundation for potential large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Tricyclo[4.2.1.0(2,5)]non-2(5)-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the tricyclic structure, leading to the formation of different derivatives.
Substitution: Substitution reactions involving common reagents can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may lead to the formation of oxygenated derivatives, while reduction can result in the formation of reduced tricyclic compounds.
Aplicaciones Científicas De Investigación
Tricyclo[4.2.1.0(2,5)]non-2(5)-ene has several scientific research applications, including:
Chemistry: It is used as a model compound for studying tricyclic structures and their reactivity.
Medicine: The compound’s unique structure makes it a candidate for studying new therapeutic agents.
Mecanismo De Acción
The mechanism by which Tricyclo[4.2.1.0(2,5)]non-2(5)-ene exerts its effects involves its interaction with specific molecular targets and pathways. The tricyclic structure allows it to engage in unique interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Tricyclo[4.2.1.0(2,5)]nonane: This compound has a similar tricyclic structure but differs in its chemical properties and reactivity.
Tricyclo[4.2.2.0(2,5)]dec-2(5)-ene: Another related compound with a different ring structure and chemical behavior.
Uniqueness
Tricyclo[4210(2,5)]non-2(5)-ene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
41487-78-9 |
|---|---|
Fórmula molecular |
C9H10 |
Peso molecular |
118.18 g/mol |
Nombre IUPAC |
tetracyclo[4.2.1.01,6.02,5]non-2(5)-ene |
InChI |
InChI=1S/C9H10/c1-2-7-6(1)8-3-4-9(7,8)5-8/h1-5H2 |
Clave InChI |
RSXOZYQTOYIEGJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C1C34C2(C3)CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
